![molecular formula C11H8N2OS B14195228 {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol CAS No. 873211-54-2](/img/structure/B14195228.png)
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol is a complex organic compound that features a unique structure combining a pyridine ring, an ethynyl group, a thiazole ring, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring through a coupling reaction. The ethynyl group is then added via a Sonogashira coupling reaction, and finally, the methanol group is introduced through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiazole or pyridine rings.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield pyridine-ethynyl-thiazole carboxylic acid, while reduction can lead to various hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{4-[(Pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate}: Another compound featuring a pyridine ring and an ethynyl group, but with different functional groups and applications.
{3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid}: A compound with a similar pyridine structure but different heterocyclic components.
Uniqueness
What sets {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol apart is its combination of a thiazole ring with a pyridine ring and an ethynyl group, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
873211-54-2 |
|---|---|
Molekularformel |
C11H8N2OS |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
[4-(2-pyridin-3-ylethynyl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C11H8N2OS/c14-7-11-13-10(8-15-11)4-3-9-2-1-5-12-6-9/h1-2,5-6,8,14H,7H2 |
InChI-Schlüssel |
BKPDDJLYCASMHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C#CC2=CSC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)
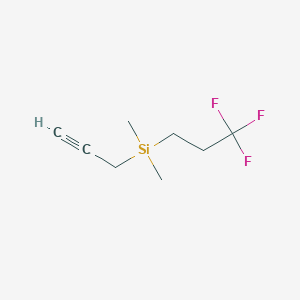
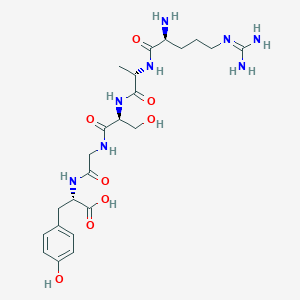
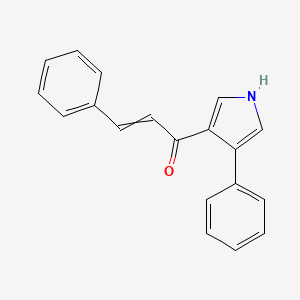
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)

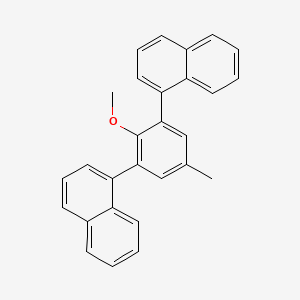
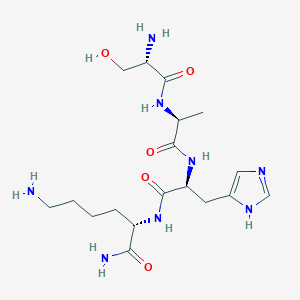
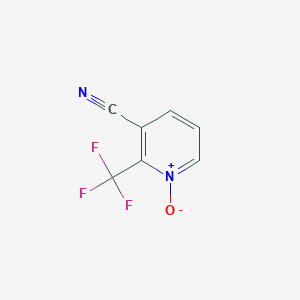
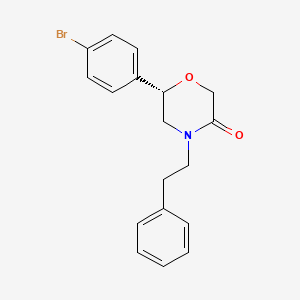
![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
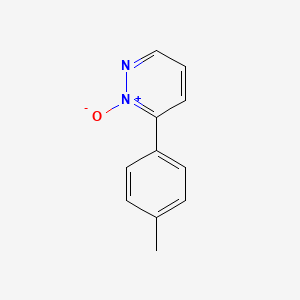
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid](/img/structure/B14195248.png)
